molecular formula C22H21BrN4O B10756243 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole

3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole

Cat. No.: B10756243
M. Wt: 437.3 g/mol
InChI Key: VLPMRZSKJUTRBQ-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole involves its interaction with specific molecular targets. One known target is the cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby regulating the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole is unique due to its combined indeno-pyrazole and pyridine structure.

Properties

Molecular Formula

C22H21BrN4O

Molecular Weight

437.3 g/mol

IUPAC Name

(2S)-1-(4-bromophenyl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine

InChI

InChI=1S/C22H21BrN4O/c1-14-21-10-16(4-7-22(21)27-26-14)17-9-20(12-25-11-17)28-13-19(24)8-15-2-5-18(23)6-3-15/h2-7,9-12,19H,8,13,24H2,1H3,(H,26,27)/t19-/m0/s1

InChI Key

VLPMRZSKJUTRBQ-IBGZPJMESA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=C(C=C4)Br)N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=C(C=C4)Br)N

Origin of Product

United States

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